3,4,5-Trifluorobenzoyl chloride
Overview
Description
3,4,5-Trifluorobenzoyl chloride is a useful research compound. Its molecular formula is C7H2ClF3O and its molecular weight is 194.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Material Science
3,4,5-Trifluorobenzoyl chloride finds applications in the synthesis of various chemical compounds. A notable example is its use in the synthesis of 2,4,5-trifluorobenzoic acid, an important intermediate in pharmaceuticals and material science. This process involves a microflow system for efficient synthesis, highlighting its role in facilitating complex chemical reactions (Deng et al., 2015).
Pharmaceutical and Biological Research
In pharmaceutical research, this compound contributes to the creation of various compounds with potential biological activity. For instance, it is used in synthesizing novel 4-[3,4-di-(4-nitrobenzoxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, which have been analyzed for their antioxidant activities and acidic properties (Gürsoy-Kol & Ayazoğlu, 2017).
Organometallic Chemistry
The compound plays a crucial role in organometallic chemistry. For example, it's used in the synthesis of palladium, iridium, and ruthenium complexes with acyclic imino-N-heterocyclic carbenes. These complexes are then applied in aqua-phase Suzuki-Miyaura cross-coupling reactions and transfer hydrogenation, showcasing the compound's versatility in creating complex organometallic structures (Guo et al., 2012).
Safety and Hazards
3,4,5-Trifluorobenzoyl chloride is a hazardous substance. It causes severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended . All sources of ignition should be removed .
Mechanism of Action
Target of Action
3,4,5-Trifluorobenzoyl chloride is a chemical reagent used in organic synthesis . The primary targets of this compound are organic molecules that contain nucleophilic functional groups, such as amines and alcohols . These functional groups can react with the carbonyl carbon of the benzoyl chloride group in the compound .
Mode of Action
The compound interacts with its targets through a process known as acylation . In this reaction, the nucleophilic functional group of the target molecule attacks the carbonyl carbon of the benzoyl chloride group, leading to the formation of a new carbon-nitrogen or carbon-oxygen bond . This results in the incorporation of the 3,4,5-trifluorobenzoyl group into the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific target molecules it reacts with. The compound is primarily used in the synthesis of more complex organic molecules . Therefore, it can potentially influence a wide range of biochemical pathways depending on the nature of these synthesized products .
Pharmacokinetics
The compound is likely to have high lipophilicity due to the presence of the trifluorobenzoyl group, which could potentially enhance its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the synthesis of other organic compounds . By facilitating the incorporation of the 3,4,5-trifluorobenzoyl group into target molecules, it can significantly alter their chemical properties and biological activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and can readily hydrolyze in the presence of water . Therefore, it needs to be handled and stored under dry conditions . Additionally, the compound is corrosive and can cause severe skin burns and eye damage . Therefore, appropriate safety measures should be taken when handling this compound .
Biochemical Analysis
Biochemical Properties
It is known to be used as a reactant in the synthesis of certain compounds
Cellular Effects
It is known to cause severe skin burns and eye damage , suggesting that it may have cytotoxic effects
Molecular Mechanism
It is known to participate in the synthesis of certain compounds
Temporal Effects in Laboratory Settings
The temporal effects of 3,4,5-Trifluorobenzoyl chloride, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied. It is known to cause severe skin burns and eye damage , suggesting that it may have long-term cytotoxic effects.
Properties
IUPAC Name |
3,4,5-trifluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3O/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUNCQNKZIQTEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938991 | |
Record name | 3,4,5-Trifluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177787-26-7, 17787-26-7 | |
Record name | 3,4,5-Trifluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-Trifluorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4,5-Trifluorobenzoylchloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.